molecular formula C9H13N3O B13943820 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine CAS No. 337956-37-3

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine

Cat. No.: B13943820
CAS No.: 337956-37-3
M. Wt: 179.22 g/mol
InChI Key: FFIPFUBVDWHOBE-UHFFFAOYSA-N
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Description

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring bonded to a pyridine ring with an oxo group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be achieved through several methods:

Industrial production methods often involve the use of these synthetic routes under optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxo group can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to their modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

337956-37-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-(1-oxidopyridin-1-ium-4-yl)piperazine

InChI

InChI=1S/C9H13N3O/c13-12-5-1-9(2-6-12)11-7-3-10-4-8-11/h1-2,5-6,10H,3-4,7-8H2

InChI Key

FFIPFUBVDWHOBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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